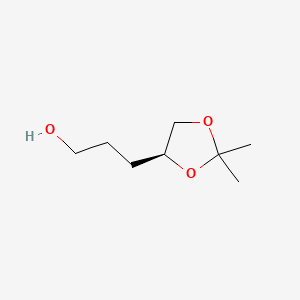
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol
Vue d'ensemble
Description
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol, also known as S-DMDO, is an organic compound with a molecular formula of C5H10O2. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. S-DMDO is used in the manufacture of a variety of products, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of other compounds, including amines, esters, and alcohols.
Applications De Recherche Scientifique
Heterogeneously Catalyzed Condensations
- Application : Utilized in the acid-catalyzed condensation of glycerol with various aldehydes and ketones. It serves as a potential novel platform chemical, particularly interesting as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Synthesis of Novel Compounds
- Application : Key component in the synthesis of specific pharmacological compounds, demonstrating its utility as a versatile building block in complex chemical syntheses (Czeskis, 1998).
Glycerol-Derived 1,2,3-Triazoles
- Application : Acts as a starting material in the synthesis of 1,2,3-triazoles, which have shown promising fungicide, phytotoxic, and cytotoxic activities (Costa et al., 2017).
Polymerization and UV Sensitization
- Application : Used in the preparation and polymerization of vinyl monomers, where the 1,3-dioxolane group acts as an internal ultraviolet sensitizer, highlighting its importance in materials science (D′alelio & Huemmer, 1967).
Beta-Adrenoceptor Blocking Agents
- Application : Plays a role in the synthesis of beta-adrenoceptor blocking agents, crucial in cardiovascular pharmacology (Rzeszotarski et al., 1979).
Synthesis of β-Amino Acids
- Application : Essential in the stereocontrolled synthesis of β-amino acids from D- and L-glyceraldehyde, showcasing its significance in creating chiral compounds (Fernandez et al., 2006).
Aziridination and Polyhydroxy Amino Acids
- Application : Utilized in the aziridination of chiral esters, producing precursors to polyhydroxy amino acids, an important area in medicinal chemistry (Fazio et al., 2000).
Endophytic Fungus Metabolites
- Application : Involved in the isolation of novel metabolites from endophytic fungi, contributing to the discovery of new compounds with potential therapeutic applications (Lin et al., 2016).
Glycerol-Based Cleavable Surfactants
- Application : Forms a part of the structure of cleavable surfactants, which have implications in various industrial and pharmaceutical formulations (Jaeger et al., 1989).
Synthesis of Nucleoside Analogs
- Application : Integral in the synthesis of nucleoside analogs, indicating its relevance in antiviral drug development (Wu et al., 2004).
Propriétés
IUPAC Name |
3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDYXOPGSOQGZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370028 | |
| Record name | 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51268-87-2 | |
| Record name | 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1607508.png)

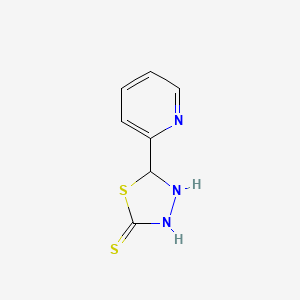
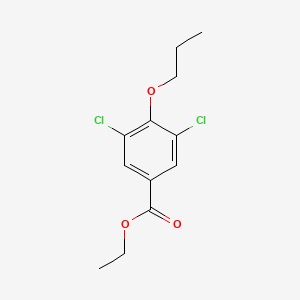
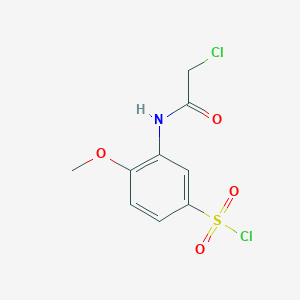
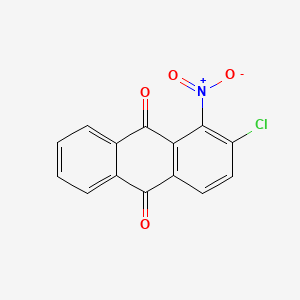

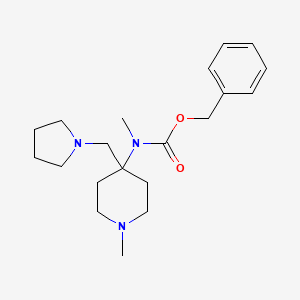
![1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607520.png)
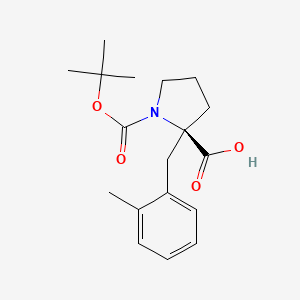
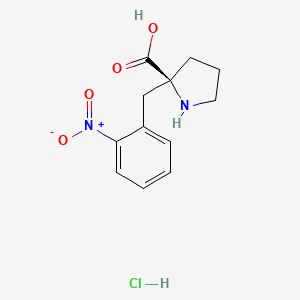

![N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B1607530.png)